molecular formula C41H78O5 B1244329 1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol

1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol

Numéro de catalogue: B1244329
Poids moléculaire: 651.1 g/mol
Clé InChI: BZRVDTDUKMXTCU-QZEPCWIRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DG(16:1(9Z)/22:0/0:0)[iso2], also known as diacylglycerol(38:1) or DG(16:1/22:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/22:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/22:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/22:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/22:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/22:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/22:0) pathway, phosphatidylethanolamine biosynthesis pe(16:1(9Z)/22:0) pathway, and the retinol metabolism pathway. DG(16:1(9Z)/22:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include vitamin a deficiency, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:0/20:2(11Z, 14Z)) pathway.
DG(16:1(9Z)/22:0/0:0) is a diglyceride.

Applications De Recherche Scientifique

Lipid Metabolism and Biosynthesis in the Brain

Research by Natarajan and Schmid (1977) examined the metabolism of long-chain alcohols in the brain, revealing that substances like 1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol are metabolized differently. This study contributes to understanding the role of such lipids in brain lipid biosynthesis (Natarajan & Schmid, 1977).

Enzymatic Substrate Suitability

Holub and Piekarski (1978) investigated the suitability of various 1,2-diacyl-sn-glycerols as substrates for diacylglycerol kinase in rat brain microsomes. Their findings are crucial for understanding the enzymatic processes involving compounds like this compound (Holub & Piekarski, 1978).

Microalgae and Glycerolipids

Son et al. (2001) identified new galactolipids from marine microalgae, which included derivatives of this compound. This expands our understanding of marine glycerolipid diversity and its potential applications (Son et al., 2001).

Algal Fermentation for DHA Production

Ethier et al. (2011) explored the use of algae Schizochytrium limacinum in fermenting biodiesel-derived crude glycerol for docosahexaenoic acid (DHA) production. This research is significant for biofuel and nutritional industries, involving the use of glycerolipids (Ethier et al., 2011).

Molecular Modeling of Diacylglycerols

Applegate and Glomset (1991) conducted a computer modeling study to understand the conformation of model diacylglycerols, which can include molecules similar to this compound. This research aids in understanding lipid structure and behavior in biological systems (Applegate & Glomset, 1991).

Glycerolipid Metabolism in Cells

The study by Roughan and Slack (1982) on the cellular organization of glycerolipid metabolism provides insights into how cells manage lipid substances, including this compound (Roughan & Slack, 1982).

Propriétés

Formule moléculaire

C41H78O5

Poids moléculaire

651.1 g/mol

Nom IUPAC

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] docosanoate

InChI

InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h14,16,39,42H,3-13,15,17-38H2,1-2H3/b16-14-/t39-/m0/s1

Clé InChI

BZRVDTDUKMXTCU-QZEPCWIRSA-N

SMILES isomérique

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC

SMILES canonique

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC

Description physique

Solid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 4
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1-(9Z-hexadecenoyl)-2-docosanoyl-sn-glycerol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.